molecular formula C12H10O2S2 B3032968 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- CAS No. 65472-87-9

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-

Cat. No. B3032968
CAS RN: 65472-87-9
M. Wt: 250.3 g/mol
InChI Key: QEOZFOOXMHVRBO-UHFFFAOYSA-N
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Description

The compound "1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-" is a versatile chemical synthon used in the synthesis of various heterocyclic compounds. It serves as a three-carbon 1,3-dielectrophilic synthon for the regiospecific synthesis of indenofused heterocycles, which are important in the development of novel biologically active molecules .

Synthesis Analysis

The synthesis of 2-substituted indene-1,3(2H)-dione derivatives can be efficiently achieved using palladium-catalyzed carbonylative annulation reactions. Aryl formate is used as a CO source, and the reaction is facilitated by K3PO4 as a base and DMSO as a solvent at 95 °C, yielding good to excellent results . Additionally, the synthesis of various brominated indene derivatives has been reported, which demonstrates the potential for structural diversification .

Molecular Structure Analysis

The molecular structure of indene derivatives has been extensively studied. For instance, the crystal structure of a novel ninhydrin derivative of indene has been determined, revealing a zigzag arrangement in the crystal lattice . Similarly, the crystal structure of other indene derivatives has been analyzed, providing insights into their molecular arrangements and potential intermolecular interactions .

Chemical Reactions Analysis

Indene derivatives exhibit a range of chemical reactivity. For example, the 2-[bis(methylthio)methylene]-indan-1,3-diones react with nucleophiles, leading to the formation of various S,N or N,N-acetals, cyclic compounds, and condensed heterocycles . The reactivity of these compounds is further evidenced by their ability to undergo heteroaromatic annulation, leading to cytotoxic compounds and novel polycyclic heteroaromatics .

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives have been characterized through various studies. The photochromic and photomagnetic properties of brominated indene derivatives have been investigated, showing that substitutions can significantly affect these properties . Additionally, the vibrational study of indene and its derivatives using density functional theory calculations has provided insights into their reactivity and polarity . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces, have been discussed to understand the activity variation among different indene derivatives .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . This information was not available in the sources I found for “1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-”.

properties

IUPAC Name

2-[bis(methylsulfanyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-12(16-2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOZFOOXMHVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C1C(=O)C2=CC=CC=C2C1=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400690
Record name 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-

CAS RN

65472-87-9
Record name 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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